molecular formula C₁₈H₁₃FN₂ B1663468 Carbazole derivative 1 CAS No. 164914-28-7

Carbazole derivative 1

Cat. No.: B1663468
CAS No.: 164914-28-7
M. Wt: 276.3 g/mol
InChI Key: LFCQNAOJQWIHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbazole derivative 1 is a synthetic organic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic electronics

Scientific Research Applications

Carbazole derivative 1 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbazole derivative 1 typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the carbazole core.

    Reduction: Reduction of the nitro group to an amine.

    Fluorination: Introduction of the fluorine atom using a fluorinating agent.

    Coupling Reaction: Coupling of the fluorinated carbazole with pyridin-3-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale production, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbazole derivative 1 can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole oxides, while substitution reactions can introduce various functional groups to the carbazole core.

Mechanism of Action

The mechanism of action of Carbazole derivative 1 involves its interaction with specific molecular targets and pathways. The fluorine atom and pyridin-3-ylmethyl group enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes.

    Modulation of Receptors: Interacting with cellular receptors to modulate their activity.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Carbazole derivative 1 can be compared with other similar compounds, such as:

    2-fluoro-9H-carbazole: Lacks the pyridin-3-ylmethyl group, which may result in different chemical and biological properties.

    7-(pyridin-3-ylmethyl)-9H-carbazole: Lacks the fluorine atom, which may affect its binding affinity and selectivity.

    2-chloro-7-(pyridin-3-ylmethyl)-9H-carbazole: Substitution of fluorine with chlorine may alter its reactivity and biological activity.

Properties

IUPAC Name

2-fluoro-7-(pyridin-3-ylmethyl)-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2/c19-14-4-6-16-15-5-3-12(8-13-2-1-7-20-11-13)9-17(15)21-18(16)10-14/h1-7,9-11,21H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCQNAOJQWIHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbazole derivative 1
Reactant of Route 2
Reactant of Route 2
Carbazole derivative 1
Reactant of Route 3
Carbazole derivative 1
Reactant of Route 4
Carbazole derivative 1
Reactant of Route 5
Carbazole derivative 1
Reactant of Route 6
Reactant of Route 6
Carbazole derivative 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.